Product packaging for 1H-indazol-3-yl(morpholin-4-yl)methanone(Cat. No.:)

1H-indazol-3-yl(morpholin-4-yl)methanone

Cat. No.: B6138827
M. Wt: 231.25 g/mol
InChI Key: XBOXRZRLMRPHDI-UHFFFAOYSA-N
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Description

1H-indazol-3-yl(morpholin-4-yl)methanone ( 105339-35-3) is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol. This indazole derivative features a morpholine ring connected via a methanone linkage, resulting in a Topological Polar Surface Area of 58.2 Ų . Compounds based on the indazole scaffold, such as this one, are subjects of active research in medicinal chemistry and chemical biology. Scientific literature indicates that indazole derivatives are frequently explored for their potential as kinase inhibitors, with applications in oncology and pharmacology . The morpholino group is a common pharmacophore in drug discovery, often used to modulate the physicochemical properties and bioavailability of lead compounds. The reactivity of the NH-indazole core also makes it a valuable building block for further chemical functionalization, such as reactions with aldehydes . This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B6138827 1H-indazol-3-yl(morpholin-4-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-3-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(15-5-7-17-8-6-15)11-9-3-1-2-4-10(9)13-14-11/h1-4H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOXRZRLMRPHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indazol 3 Yl Morpholin 4 Yl Methanone and Analogues

Retrosynthetic Analysis of 1H-Indazol-3-yl(morpholin-4-yl)methanone

A retrosynthetic approach is a valuable tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

The structure of this compound presents several logical points for disconnection. The most apparent strategic bond to break is the amide C-N bond between the morpholine (B109124) ring and the carbonyl carbon. This disconnection simplifies the molecule into two key fragments: a 1H-indazole-3-carbonyl synthon and a morpholine synthon.

A second critical disconnection is the C-C bond between the carbonyl group and the C3 position of the indazole ring. This leads to a 3-substituted indazole precursor and a carbonyl source. This strategy is particularly useful as the functionalization of the C3 position is a well-established field in indazole chemistry. mdpi.comresearchgate.net These disconnections are illustrated below:

Figure 1: Retrosynthetic Disconnections for this compound

Based on the retrosynthetic analysis, the primary precursors for the synthesis are identified. The amide bond formation (Disconnection 1) suggests the use of an activated 1H-indazole-3-carboxylic acid derivative and morpholine. The most common precursor is 1H-indazole-3-carboxylic acid itself, which can be activated in situ or converted to a more reactive species like an acyl chloride. semanticscholar.orgresearchgate.net

The synthesis of the 1H-indazole-3-carboxylic acid precursor can be approached from various starting materials. A practical route involves the cyclization of derivatives of 2-nitrophenylacetic acid. semanticscholar.org Another classical method starts from isatin (B1672199), which undergoes ring opening, diazotization, and reductive cyclization to yield the desired indazole acid. chemicalbook.com

The table below summarizes the key precursors and potential starting materials derived from the retrosynthetic analysis.

Precursor/SynthonChemical EquivalentPotential Starting Material(s)
1H-Indazole-3-carbonyl cation 1H-Indazole-3-carboxylic acid or 1H-Indazole-3-carbonyl chloride2-Nitrophenylacetic acid semanticscholar.org, Isatin chemicalbook.com
Morpholine MorpholineDiethanolamine wikipedia.org, Diethylene glycol wikipedia.org
1H-Indazole 1H-Indazoleo-Toluidine chemicalbook.com, 2-Nitrobenzaldehyde chemicalbook.com

Classical Synthetic Routes to the 1H-Indazole Core

The 1H-indazole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed. nih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-form. researchgate.netchemicalbook.com

The formation of the bicyclic indazole system is typically achieved through intramolecular cyclization reactions where a nitrogen-nitrogen bond is formed. These methods often start from appropriately substituted benzene (B151609) derivatives.

One of the oldest and most direct methods involves the diazotization of o-toluidine, followed by ring closure involving the methyl group. chemicalbook.com A more versatile set of approaches utilizes ortho-substituted carbonyl compounds. For instance, o-halobenzaldehydes or ketones can be condensed with hydrazine (B178648) to form a hydrazone intermediate, which then cyclizes to the indazole ring. chemicalbook.comresearchgate.net Specifically, using 2-fluorobenzonitrile (B118710) and hydrazine hydrate (B1144303) is an effective route to 3-aminoindazole, a useful intermediate for further functionalization. chemicalbook.comnih.gov

Modern approaches have expanded the synthetic toolbox. One-pot syntheses from 2-haloacetophenones via copper-catalyzed amination with methyl hydrazine have been developed. chemicalbook.com Another powerful technique is the [3+2] annulation reaction between arynes and hydrazones. organic-chemistry.org A summary of common cyclization strategies is provided in the table below.

Starting MaterialKey ReagentsProduct TypeReference(s)
o-ToluidineNaNO₂, Acetic Acid1H-Indazole chemicalbook.com
IsatinNaOH, NaNO₂/HCl, Reductant1H-Indazole-3-carboxylic acid chemicalbook.com
2-FluorobenzaldehydeHydrazine Hydrate1H-Indazole chemicalbook.comresearchgate.net
2-AminophenonesHydroxylamine derivatives1H-Indazoles organic-chemistry.org
2-Nitrobenzylidenehydrazinest-BuOK1-Aryl-1H-indazoles organic-chemistry.org
2-Nitrophenylacetic acid derivativesFe/NH₄Cl, Nitrite/Ac₂O1H-Indazole-3-carboxamides/-carboxylates semanticscholar.org

While direct synthesis can provide substituted indazoles, post-synthesis functionalization is often necessary to introduce desired moieties. For the target molecule, functionalization at the C3 position is paramount. Direct C3 functionalization of the 1H-indazole core is possible but can be challenging compared to reactions at the nitrogen positions. researchgate.net

Strategies for C3 functionalization include:

Halogenation followed by cross-coupling: C3-iodination of 1H-indazole, often after N-H protection, allows for subsequent Suzuki-Miyaura cross-coupling reactions to introduce carbon-based substituents. mdpi.com

Starting with a C3-functionalized precursor: A more common and direct approach is to begin with a precursor that already contains a functional group at the C3 position, such as 1H-indazole-3-carboxylic acid or 3-aminoindazole. mdpi.comsemanticscholar.orgnih.gov 1H-indazole-3-carboxylic acid, in particular, is a versatile intermediate for the synthesis of amides and esters. semanticscholar.orgresearchgate.net

Introduction of the Morpholin-4-ylcarbonyl Moiety

The final step in the synthesis of this compound is the formation of the amide bond between the 1H-indazole-3-carboxylic acid core and morpholine. This is a standard amide coupling reaction.

The most straightforward method involves activating the carboxylic acid of 1H-indazole-3-carboxylic acid with a coupling agent, such as HATU (O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by the addition of morpholine. jocpr.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with morpholine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. researchgate.net

A practical synthesis described in the literature involves a one-pot procedure starting from 2-nitrophenylacetic acid, which is converted to its amide with morpholine. This intermediate is then reduced and cyclized to form an acetylated indazole derivative, 4-(1-Acetyl-1H-indazole-3-carbonyl)morpholine, which can be de-acetylated to yield the final product. semanticscholar.org The synthesis of analogous indazole-3-carboxamides, such as (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone, has also been reported via the direct coupling of 1H-indazole-3-carboxylic acid with the corresponding amine, further validating this synthetic strategy. researchgate.net

Precursor 1Precursor 2Coupling Method/ReagentsProductReference(s)
1H-Indazole-3-carboxylic acidMorpholineSOCl₂, then amineThis compound semanticscholar.org
1H-Indazole-3-carboxylic acidVarious aminesHATU, DIPEA, DMF1H-Indazole-3-carboxamides jocpr.com
2-Nitrophenylacetamide of MorpholineFe/NH₄Cl, tert-butyl nitrite/Ac₂OReductive cyclization4-(1-Acetyl-1H-indazole-3-carbonyl)morpholine semanticscholar.org
1H-Indazole-3-carboxylic acidN-MethylpiperazineCoupling agents(1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone researchgate.net

Amide Bond Formation Methodologies

The most prevalent method for synthesizing this compound is the condensation reaction between 1H-indazole-3-carboxylic acid and morpholine. researchgate.netsemanticscholar.org This reaction is a classic example of amide bond formation, where the carboxylic acid is "activated" to facilitate nucleophilic attack by the secondary amine of morpholine. uniurb.it

The synthesis typically begins with 1H-indazole-3-carboxylic acid, which can be prepared via several routes, including the hydrolysis and diazotization of isatin followed by reduction and cyclization. google.com The carboxylic acid is then reacted directly with morpholine in the presence of a coupling agent. researchgate.netderpharmachemica.com An alternative starting point involves derivatives of 2-nitrophenylacetic acid, which can be converted to 1H-indazole-3-carboxamides, including the morpholine derivative, through a series of steps. semanticscholar.org

Coupling Reagents and Conditions

The success of the amide bond formation hinges on the choice of coupling reagent, which activates the carboxylic acid. A variety of such reagents, borrowed largely from peptide synthesis, are applicable. uniurb.it The reaction is typically carried out in an inert organic solvent, often with the addition of a non-nucleophilic base to neutralize the acid formed and to facilitate the reaction. google.comgrowingscience.com

Commonly used coupling agents include carbodiimides like (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC·HCl), often used in conjunction with an additive such as N-Hydroxybenzotriazole (HOBT). researchgate.netderpharmachemica.com HOBT forms a more reactive ester intermediate, increasing coupling efficiency and minimizing side reactions. sigmaaldrich.com Other effective reagents include uronium/aminium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). sigmaaldrich.compeptide.com These reagents are known for their high reactivity and rapid reaction times. growingscience.compeptide.com

The selection of a base is also crucial, with triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) being common choices. researchgate.netgrowingscience.com The choice of solvent is typically a polar aprotic solvent like N,N-Dimethylformamide (DMF), which is effective at dissolving the reactants and intermediates. researchgate.netgoogle.com

Table 1: Common Coupling Reagents for Indazole-3-Carboxamide Synthesis

Coupling Reagent Additive/Base Typical Solvent Reference
EDC·HCl HOBT, TEA DMF researchgate.netderpharmachemica.com
HATU DIPEA DMF growingscience.comsigmaaldrich.com
DCC DMAP Not specified growingscience.com
SOCl₂ Pyridine Not specified growingscience.com
CDI None specified Ethyl Acetate (B1210297) semanticscholar.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound involves the careful tuning of various reaction parameters to maximize yield and purity while minimizing reaction time and side products.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF are frequently used for coupling reactions involving reagents like EDC/HOBT or HATU, as they effectively solvate the ionic intermediates. researchgate.netgoogle.com Other solvents such as 1,2-dichloroethane (B1671644) (DCE) and ethyl acetate have also been reported for related amide formations. semanticscholar.orgnih.gov

Temperature is another critical parameter. Many amide coupling reactions are initiated at room temperature and may be gently heated to ensure completion. google.com For instance, a synthesis of a related indazole carboxamide involved stirring at room temperature overnight, followed by heating to 45°C for 10 hours. google.com In other cases, reactions involving less reactive starting materials might require refluxing in solvents like toluene (B28343) or p-xylene. rsc.org Time optimization studies on the synthesis of a related indazole dimer showed that a 24-hour reaction time at 175 °C was optimal for complete conversion. nih.gov

Catalyst Selection and Loading

In the context of traditional amide coupling, reagents like HOBT are often considered catalytic additives rather than true catalysts, as they are consumed in the process of forming the active ester. researchgate.netsigmaaldrich.com Their presence is crucial for accelerating the reaction and suppressing racemization if chiral centers are present. sigmaaldrich.com

More advanced, truly catalytic approaches are emerging. For example, Zirconium(IV) chloride (ZrCl₄) has been shown to catalyze the direct formation of amides from carboxylic acids and amines, potentially offering a more atom-economical route. rsc.org In such catalytic systems, the catalyst loading is a key variable to optimize, with studies showing effective conversion using 10 mol% of the catalyst. rsc.org

Purification Techniques for the Target Compound

After the reaction is complete, the crude product must be purified to isolate this compound. Standard laboratory techniques are employed for this purpose. A common method involves pouring the reaction mixture into water, which precipitates the crude product, followed by filtration. researchgate.net

Further purification is typically achieved through one of two primary methods:

Recrystallization: This technique is effective for obtaining highly pure crystalline products. A reported synthesis of 4-(1-Acetyl-1H-indazole-3-carbonyl)morpholine, a closely related analogue, utilized isopropanol (B130326) (IPA) for recrystallization, yielding colorless prisms. semanticscholar.org Ethanol (B145695) is another commonly used solvent for recrystallization of indazole derivatives. semanticscholar.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. derpharmachemica.com A solvent system, often a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in benzene, is used to elute the components of the mixture, allowing for the isolation of the pure target compound. derpharmachemica.comresearchgate.net

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for amide bond formation. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

One significant advancement is the development of catalytic methods that bypass the need for stoichiometric coupling reagents, which generate significant chemical waste. nih.gov Direct amidation catalyzed by species like boric acid or zirconium compounds can proceed with water as the only byproduct. rsc.org

Another green strategy involves minimizing or eliminating the use of volatile organic solvents. Reactions can be performed under neat (solvent-free) conditions, where the reactants are mixed directly, often with heating. nih.gov This approach dramatically reduces solvent waste. For example, a method for forming thioesters as intermediates for amide synthesis can be performed neatly before subsequent reaction with the amine. nih.gov

Furthermore, there is a drive to develop safer reagents. Some traditional coupling additives, like HOBT, are known to have explosive properties, and uronium reagents like HATU can pose safety risks. nih.gov The development of new coupling reagents based on safer scaffolds, such as those derived from Oxyma Pure, represents a move toward inherently safer chemical processes. sigmaaldrich.com Emerging technologies like photocatalysis also offer potential green pathways for constructing related heterocyclic systems without the need for harsh reagents. researchgate.net

Solvent-Free Reactions

The development of solvent-free reaction conditions represents a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis by minimizing waste and eliminating the use of hazardous organic solvents. In the context of synthesizing this compound and its analogs, mechanochemistry, specifically ball milling, has emerged as a promising technique.

Mechanochemical synthesis utilizes mechanical energy to induce chemical reactions, often in the absence of a solvent. This high-energy milling process can lead to shorter reaction times, higher yields, and unique reactivity compared to traditional solution-phase methods. While a specific solvent-free protocol for the direct synthesis of this compound is not extensively documented, the principles of mechanochemical amidation offer a viable pathway. For instance, the synthesis of various primary amides has been successfully achieved by ball milling of esters with calcium nitride and a catalytic amount of ethanol. nih.gov This approach has been applied to the synthesis of the antiepileptic drug rufinamide, demonstrating its potential for producing complex pharmaceutical intermediates. nih.gov

A plausible solvent-free approach for the synthesis of this compound would involve the ball milling of an activated derivative of 1H-indazole-3-carboxylic acid, such as an ester, with morpholine. The use of a solid base or a catalytic amount of a liquid base could facilitate the reaction. Research into the mechanochemical synthesis of indazoles has shown that this method can be efficient for the preparation of various indazole derivatives. researchgate.net

Table 1: Exemplary Data for Solvent-Free Amide Synthesis (General)

Starting Material (Ester)AmineCatalyst/ConditionsReaction TimeYield (%)Reference
Methyl BenzoateBenzylamineCalcium Nitride, Ethanol (catalytic), Ball Milling90 min91 nih.gov
Ethyl PhenylacetateBenzylamineCalcium Nitride, Ethanol (catalytic), Ball Milling90 min88 nih.gov
N-BOC-L-proline methyl ester- (intramolecular)Calcium Nitride, Ethanol (catalytic), Ball Milling120 min85 nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indazole derivatives. rasayanjournal.co.in

The synthesis of this compound and its analogs can be efficiently achieved through microwave irradiation. A key strategy involves the coupling of an activated 1H-indazole-3-carboxylic acid derivative with morpholine. For instance, the amination of 3-iodoindazole with morpholine can be carried out using a copper(I) iodide (CuI) catalyst in the presence of a ligand such as proline and a base like potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO). Under microwave irradiation at 140 °C, this reaction can be completed in as little as 30 minutes, yielding the desired product. researchgate.net

Another approach involves the direct amidation of 1H-indazole-3-carboxylic acid with morpholine using standard coupling agents under microwave heating. While specific data for the direct microwave-assisted synthesis of the title compound is limited, related triazole derivatives have been synthesized in high yields (77-93%) in very short reaction times (1-10 minutes) using microwave irradiation, highlighting the potential of this method. nih.govscielo.org.za

Table 2: Microwave-Assisted Synthesis of Indazole Amide Analogs

Indazole SubstrateAmine/ReagentCatalyst/ConditionsTimeYield (%)Reference
3-IodoindazoleMorpholineCuI, Proline, K2CO3, DMSO, 140°C, MW30 min~27-51% researchgate.net
1H-Indazole-3-carboxylic acidN-(2-Morpholinoethyl)amineHOBT, EDC.HCl, TEA, DMF, RT4-6 h- acs.orgderpharmachemica.com
2-NitrobenzaldehydeHydrazine HydrateDistilled Water, MW-- nih.gov

Note: The yield for the morpholine reaction was reported as part of a series of derivatives with yields in this range. The second entry represents a conventional synthesis for comparison, which could likely be accelerated with microwave heating.

Catalyst Recycling and Sustainability Metrics

In the synthesis of this compound, which typically involves an amidation step, the choice of coupling agent and catalyst is crucial. Traditional stoichiometric coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) generate significant amounts of by-products that are often difficult to remove and are not recyclable, leading to a high process mass intensity (PMI). acs.org

Recent research has focused on the development of recyclable coupling reagents. For example, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been introduced as a coupling reagent where the by-products can be easily recovered and reused to regenerate the reagent. nih.gov Similarly, 2,2'-dipyridyldithiocarbonate (DPDTC) has been used as a recyclable coupling agent for amide bond formation, where the by-product, 2-mercaptopyridine, can be recovered and recycled. researchgate.netacs.org

Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

Reaction Mass Efficiency (RME): A more practical metric that considers the mass of the product relative to the mass of all reactants.

Process Mass Intensity (PMI): This metric provides a broader view of the process efficiency by calculating the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product. A lower PMI indicates a greener process. acs.orgresearchgate.net

E-Factor: This is the ratio of the mass of waste produced to the mass of the product. A lower E-factor is desirable.

Life cycle assessment (LCA) offers an even more comprehensive evaluation of the environmental impact of a chemical process, from raw material extraction to final product disposal. researchgate.netresearchgate.net While a full LCA for the synthesis of this compound is not available, applying green chemistry metrics to different synthetic routes can guide the selection of more sustainable options. For instance, comparing a traditional synthesis using stoichiometric coupling agents with a catalytic, solvent-free, or microwave-assisted approach would likely reveal a significantly lower PMI and E-Factor for the latter methods. acs.orgrsc.orgucl.ac.uk

Table 3: Green Chemistry Metrics for Amide Synthesis

MetricDefinitionIdeal Value
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%100%
Reaction Mass Efficiency (RME)(Mass of product / Σ Mass of reactants) x 100%100%
Process Mass Intensity (PMI)Total mass in process / Mass of product1
E-FactorTotal waste (kg) / Product (kg)0

Advanced Structural Elucidation and Conformational Analysis of 1h Indazol 3 Yl Morpholin 4 Yl Methanone

Spectroscopic Characterization for Definitive Structural Assignment

Definitive structural assignment of a novel or uncharacterized compound like 1H-indazol-3-yl(morpholin-4-yl)methanone would typically rely on a combination of modern spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical first step in structural elucidation, providing the precise elemental composition of a molecule from its exact mass. For this compound (C₁₂H₁₃N₃O₂), the theoretical monoisotopic mass would be calculated and then compared to an experimental value. While HRMS data for numerous other indazole derivatives are published, confirming their elemental formulas, no such specific data has been reported for the title compound. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and connectivity of a molecule.

While ¹H and ¹³C NMR data are available for a multitude of substituted indazoles, advanced 2D NMR studies—which are crucial for unambiguous assignment and conformational analysis—are not found in the literature for this compound. nih.gov Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the indazole and morpholine (B109124) rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the carbonyl carbon and protons on both the indazole and morpholine rings, definitively linking the two fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is key to understanding the molecule's preferred conformation.

The rotational freedom around the C3-carbonyl and carbonyl-nitrogen bonds suggests the possibility of different conformations. NOESY data would be essential to determine the relative orientation of the indazole and morpholine rings. Without experimental NOESY data, any discussion of the conformational preferences of this compound in solution remains speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the key functional groups present in the molecule. Based on data from related structures, characteristic absorption bands would be expected for the N-H stretch of the indazole ring, C-H stretches of the aromatic and aliphatic portions, the C=O stretch of the amide (ketone) linker, and C-N and C-O stretches associated with the morpholine ring. nih.gov However, a specific, published IR spectrum for this compound is not available.

Single-Crystal X-ray Diffraction Analysis of this compound

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. While the crystal structure of a related but distinct compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has been reported, this information cannot be directly extrapolated to the title compound due to differences in substitution and isomerism. sciprofiles.com The lack of a reported crystal structure for this compound means that its solid-state conformation and packing arrangement are currently unknown.

Crystallization Strategies

The successful crystallization of a compound is a critical prerequisite for its analysis by single-crystal X-ray diffraction. For a molecule like this compound, which possesses both hydrogen bond donor (the indazole N-H) and acceptor sites (the carbonyl oxygen and morpholine nitrogen), as well as aromatic and aliphatic moieties, a variety of crystallization strategies can be employed.

A common approach involves the slow evaporation of a saturated solution of the compound. The choice of solvent is crucial and can range from polar protic solvents like ethanol (B145695) or methanol (B129727), which can engage in hydrogen bonding, to aprotic solvents like ethyl acetate (B1210297) or dichloromethane. google.com The presence of different functional groups allows for the exploration of a wide range of solvents to achieve the optimal conditions for the growth of high-quality single crystals.

In some cases, co-crystallization with a suitable guest molecule can facilitate the formation of a well-ordered crystal lattice. The design of new crystal architectures often relies on the predictable intermolecular interactions that can be formed between the target molecule and a co-former. researchgate.net For instance, a carboxylic acid could be used to form a robust hydrogen-bonded synthon with the indazole or morpholine nitrogen atoms.

Another technique is vapor diffusion, where a solution of the compound in a relatively non-volatile solvent is exposed to the vapor of a more volatile solvent in which the compound is less soluble. This gradual decrease in solubility can promote slow and controlled crystal growth. The specific polymorph obtained can be dependent on the crystallization method and solvent used. google.com

Determination of Molecular Geometry and Torsion Angles

The molecular geometry of this compound can be described by considering the geometries of its constituent indazole, methanone (B1245722), and morpholine fragments. The indazole ring is an aromatic heterocyclic system. nih.gov The bond lengths and angles within the indazole ring are expected to be consistent with its aromatic character, showing values intermediate between single and double bonds.

The morpholine ring typically adopts a chair conformation, which is its most stable form. acs.org This conformation minimizes steric strain and torsional interactions. The nitrogen and oxygen atoms of the morpholine ring are sp3 hybridized, with bond angles around these atoms close to the ideal tetrahedral angle of 109.5°. derpharmachemica.com

The methanone linker (-C(=O)-) connects the indazole and morpholine rings. The geometry around the carbonyl carbon is trigonal planar, with bond angles of approximately 120°. The C=O double bond is a key feature, influencing the electronic properties and intermolecular interactions of the molecule.

Table 1: Predicted Key Torsion Angles in this compound

Torsion AngleDescriptionPredicted Value (°)
C4-C3-C(carbonyl)-N(morpholine)Defines the rotation of the morpholinyl-methanone group relative to the indazole ring.~30-60 or ~150-180
C3-C(carbonyl)-N(morpholine)-C(morpholine)Defines the rotation of the morpholine ring relative to the carbonyl group.~0 or ~180

Note: The predicted values are based on the analysis of structurally similar molecules and aim to minimize steric hindrance.

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. rsc.org These interactions are fundamental to understanding the physical properties of the crystalline material. nih.gov

The most significant intermolecular interaction is expected to be hydrogen bonding. The N-H group of the indazole ring is a strong hydrogen bond donor, while the carbonyl oxygen and the morpholine nitrogen are potential hydrogen bond acceptors. This can lead to the formation of chains or more complex networks of molecules within the crystal lattice. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a role in the crystal packing. The aromatic rings of the indazole moiety can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align with each other.

Vibrational Spectroscopy for Detailed Molecular Structure Analysis

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides a powerful tool for probing the molecular structure of this compound. The vibrational spectrum consists of a series of bands, each corresponding to a specific vibrational mode of the molecule.

Raman Spectroscopy Applications

The characteristic ring breathing modes of the indazole ring are expected to appear in the fingerprint region of the Raman spectrum. The C=C stretching vibrations of the aromatic ring will also give rise to strong Raman bands. researchgate.net The vibrations of the morpholine ring, such as the C-C and C-O stretching modes, can also be observed. scilit.com

Surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the Raman signal of the molecule, allowing for the detection of even weak vibrational modes. nih.gov This technique can also provide insights into the orientation of the molecule when adsorbed onto a metal surface. nih.gov

Combined Spectroscopic Interpretations

A comprehensive understanding of the vibrational properties of this compound is best achieved by combining the information from both Raman and IR spectroscopy. While Raman spectroscopy is sensitive to the vibrations of non-polar bonds, IR spectroscopy is more sensitive to the vibrations of polar functional groups.

The C=O stretching vibration of the methanone linker is expected to give a strong and characteristic band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. researchgate.net The position of this band can be influenced by the electronic environment and any hydrogen bonding interactions involving the carbonyl group. The N-H stretching vibration of the indazole ring will also be a prominent feature in the IR spectrum, usually appearing as a broad band due to hydrogen bonding.

By comparing the experimental Raman and IR spectra with theoretical calculations, such as those based on density functional theory (DFT), a detailed assignment of the observed vibrational bands can be made. This allows for a thorough characterization of the molecular structure and bonding in this compound. scilit.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Indazole N-HStretching3200-3400 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Carbonyl C=OStretching1640-1670
Indazole C=C/C=NRing Stretching1450-1620
Morpholine C-O-CAsymmetric Stretching1110-1130

Note: These are predicted ranges and the actual values can vary depending on the specific molecular environment and intermolecular interactions.

Computational and Theoretical Studies on 1h Indazol 3 Yl Morpholin 4 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 1H-indazol-3-yl(morpholin-4-yl)methanone. These methods provide a detailed picture of the molecule's geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. tandfonline.com For indazole derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311+G(d,p) or 6-31G(d,p). nih.govnih.gov This level of theory has been shown to provide a reliable balance between accuracy and computational cost for organic molecules.

The optimization process minimizes the total electronic energy of the molecule, yielding its equilibrium structure. From this, key geometrical parameters like bond lengths, bond angles, and dihedral angles can be precisely determined. While specific experimental data for this compound is scarce, theoretical calculations for analogous indazole amides provide expected values for its structural parameters. rsc.orgresearchgate.net The planarity of the indazole ring is a critical feature, while the morpholine (B109124) ring typically adopts a stable chair conformation.

Table 1: Representative Optimized Geometrical Parameters for an Indazole-Amide Substructure (Calculated via DFT) Note: This table presents typical, theoretically-derived values for a similar molecular framework, as specific published data for this compound is not available.

ParameterAtoms InvolvedTypical Value
Bond LengthIndazole C=O~1.25 Å
Bond LengthC-N (Amide)~1.38 Å
Bond AngleIndazole-C-N (Amide)~118°
Dihedral AngleIndazole-C-N-Morpholine~175° (indicating near planarity)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. In studies of indazole amides, the HOMO is often located over the electron-rich indazole ring system, while the LUMO may be distributed across the carboxamide linker and adjacent aromatic systems. nih.govrsc.orgresearchgate.net DFT calculations for similar indazole derivatives have shown HOMO-LUMO energy gaps that are indicative of stable compounds. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for an Indazole Amide Derivative Source: Based on data from studies on similar indazole carboxamides. researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.0 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.0 eV

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For a molecule like this compound, the ESP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are expected around the carbonyl oxygen of the methanone (B1245722) group and the nitrogen atoms of the indazole ring. researchgate.netnih.gov

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms attached to the indazole nitrogen (N-H). researchgate.net

Neutral Potential (Green): Regions with balanced charge.

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's biological activity and crystal packing. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the motion and conformational flexibility of molecules over time.

MD simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of the system. Standard force fields like AMBER, CHARMM, or GROMOS are commonly used. tandfonline.comresearchgate.netmdpi.com However, these force fields may not have pre-existing parameters for a novel or uncommon fragment like the indazole-methanone-morpholine core.

In such cases, a crucial first step is force field parameterization. This involves using quantum mechanical calculations (often DFT) to derive key parameters, such as partial atomic charges, bond stretching, angle bending, and torsional force constants, that accurately represent the molecule's potential energy surface. This ensures that the subsequent MD simulations are physically realistic.

MD simulations can map the conformational landscape of this compound by sampling its various possible shapes (conformations) at a given temperature. Key areas of flexibility would include:

The rotation around the single bond connecting the indazole ring to the carbonyl carbon.

The rotation around the amide C-N bond.

The ring puckering of the morpholine moiety, which can interconvert between different chair and boat conformations.

In Silico Prediction of Biological Interactions (Molecular Docking and Pharmacophore Modeling)

Computational techniques such as molecular docking and pharmacophore modeling are instrumental in identifying potential biological targets and elucidating the key molecular features required for therapeutic activity. While specific studies on this compound are not extensively documented, research on analogous 1H-indazole-3-carboxamide derivatives provides a strong basis for predicting its biological interactions. nih.govresearchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and the nature of the interactions. Studies on various 1H-indazole-3-carboxamide derivatives have identified several potential protein targets, suggesting that this compound could also exhibit inhibitory activity against these or related proteins.

For instance, a series of 1H-indazole-3-carboxamide derivatives were identified as potent inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. nih.govresearchgate.net The binding mode of these inhibitors within the ATP-binding pocket of PAK1 was characterized by key hydrogen bond interactions with the hinge region residues and additional contacts in the hydrophobic back pocket. nih.govresearchgate.net Another study on 1-butyl-1H-indazole-3-carboxamide derivatives explored their interaction with a renal cancer-related protein (PDB ID: 6FEW), highlighting the potential of this scaffold in targeting proteins implicated in cancer. nih.gov

The morpholine moiety in this compound is a common substituent in drug design, often introduced to improve physicochemical properties and to form favorable interactions with protein targets. In a study of thieno[3,2-d]pyrimidine (B1254671) derivatives, a morpholino group was shown to be a key feature for potent and selective inhibition of class I PI3 kinase. nih.govnih.gov

A representative set of docking results for analogous indazole-3-carboxamide derivatives against various protein targets is summarized in the interactive table below. This data provides a predictive framework for the potential biological targets of this compound.

Compound DerivativeProtein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
1H-indazole-3-carboxamide derivative 30lp21-activated kinase 1 (PAK1)Not SpecifiedNot Specified (IC50 = 9.8 nM)Hinge region, hydrophobic back pocket nih.gov
1-Butyl-N-(4-bromophenyl)-1H-indazol-3-carbohydrazide (8y)Renal cancer-related protein6FEW-9.8Not Specified nih.gov
Pyrrole-indazole carboxamide derivative 12Soybean Lipoxygenase1YGENot Specified (IC50 = 15 µM)His518, His523, Ile857 semanticscholar.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on a set of active compounds and used to screen virtual libraries for new potential hits.

For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibition was developed. researchgate.net This model consisted of key features such as hydrogen bond acceptors and aromatic rings. researchgate.net Given the structural similarities, a similar approach could be applied to 1H-indazole-3-carboxamide derivatives to identify the crucial features for their activity.

A study on indazole derivatives as HIF-1α inhibitors generated a five-point pharmacophore hypothesis (A1D2R3R4R5_4) which included one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic ring features. This model provides a structural framework that could be relevant for designing and screening indazole-based compounds like this compound.

The key pharmacophoric features derived from studies on related heterocyclic compounds are presented in the table below.

Compound ClassTargetPharmacophore FeaturesReference
Indazole derivativesHIF-1α1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 3 Aromatic Rings researchgate.net
5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivativesCOX-22 Aromatic Rings, 1 Hydrogen Bond Acceptor researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting targets like HIF-1α. researchgate.netresearchgate.net These studies generate contour maps that indicate regions where steric bulk or specific electronic properties (electropositive or electronegative) would enhance or diminish activity. Such principles could be applied to a series of this compound analogues to guide the design of more potent compounds.

Investigation of Biological Activities and Mechanisms of Action in Vitro & Pre Clinical Focus

Cellular Assays for Biological Response Elicitation (In Vitro)

The in vitro biological activities of 1H-indazol-3-yl(morpholin-4-yl)methanone, also known as KU-55933, have been extensively profiled using a variety of cellular assays. These assays are crucial for determining the compound's mechanism of action and its effects on cellular processes. As a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, KU-55933's biological responses are primarily linked to the inhibition of this key enzyme in the DNA damage response (DDR) pathway. nih.govselleckchem.com

Cell-based reporter gene assays have been instrumental in elucidating the transcriptional consequences of ATM inhibition by this compound. In these systems, the promoter of a gene of interest is linked to a reporter gene, such as luciferase, allowing for a quantitative measure of promoter activity.

Studies have utilized p53-dependent luciferase reporter assays to demonstrate the impact of KU-55933 on the ATM-p53 signaling axis. researchgate.net Following DNA damage (e.g., by ionizing radiation), ATM phosphorylates and activates the tumor suppressor protein p53, which in turn transcriptionally activates its target genes. Treatment with KU-55933 has been shown to suppress this radiation-induced, p53-dependent luciferase activity, confirming that the compound effectively blocks this signaling pathway. researchgate.netnih.gov

Similarly, NF-κB-dependent reporter assays have been employed. The NF-κB pathway, which regulates inflammation and cell survival, can be activated by ATM following certain cellular stresses. In human melanoma cells, KU-55933 was found to decrease radiation-induced NF-κB-dependent gene expression. researchgate.netnih.gov Furthermore, luciferase reporter assays focusing on the ATM promoter itself have revealed a feedback mechanism where inhibition of ATM kinase activity by KU-55933 leads to a transcriptional upregulation of the ATM gene. ebm-journal.org

The primary mechanism of this compound is the inhibition of ATM kinase activity. This has been extensively verified by assessing the phosphorylation status of downstream ATM targets using methods like Western blotting.

DNA Damage Response (DDR) Pathway: In response to DNA double-strand breaks induced by ionizing radiation or chemotherapeutic agents, ATM phosphorylates a host of substrate proteins to initiate cell cycle arrest and DNA repair. Treatment with KU-55933 effectively ablates the radiation-induced phosphorylation of key ATM substrates, including p53 (at Serine 15), Chk2, NBS1, and H2AX. nih.govselleckchem.com This inhibition of downstream signaling prevents the cell from mounting a proper DNA damage response.

PI3K/Akt/mTOR Pathway: Beyond the classical DDR, ATM has been identified as a cytoplasmic protein that can activate the Akt signaling pathway. In cancer cells with overactivated Akt, KU-55933 blocks the phosphorylation of Akt induced by growth factors like insulin. nih.gov This inhibition leads to downstream effects such as the downregulation of cyclin D1 synthesis. aacrjournals.org Interestingly, KU-55933 also abrogates the feedback activation of Akt often seen with mTOR inhibitors like rapamycin, suggesting a synergistic potential. nih.gov

STAT3 Pathway: In some cellular contexts, KU-55933 has been shown to reduce both basal and radiation-induced phosphorylation of STAT3 at Tyr705 and Ser727, indicating a broader impact on cellular signaling networks. nih.gov

Phenotypic screening of this compound across various human cancer cell lines has revealed its significant anti-proliferative and pro-apoptotic effects, which are often cell-context dependent.

Anti-proliferative Activity: The compound inhibits the proliferation of numerous cancer cell lines, including those from breast (MDA-MB-453, ZR-75-1), prostate (PC-3, LNCaP), and glioma (U251, U87). aacrjournals.orgmedchemexpress.comnih.gov The anti-proliferative effect is particularly strong in cells with high basal levels of Akt activity. aacrjournals.org This inhibition is often associated with the induction of G1 cell cycle arrest. nih.govaacrjournals.org

Induction of Apoptosis: While KU-55933 alone is not typically cytotoxic, it can trigger apoptosis under specific conditions, such as serum starvation in cancer cells with overactivated Akt. nih.gov

Chemo- and Radiosensitization: A major phenotypic consequence of ATM inhibition is the sensitization of cancer cells to DNA-damaging agents. KU-55933 has been shown to significantly enhance the cell-killing effects of ionizing radiation and various chemotherapeutic drugs, including temozolomide (B1682018) (TMZ), camptothecin, and etoposide. nih.govnih.gov It also enhances the efficacy of PARP inhibitors like Olaparib in endometrial cancer cells. dovepress.com

The table below summarizes the observed in vitro activity of this compound (KU-55933) in various cell lines.

Cell LineCancer TypeAssayFindingIC₅₀/Concentration
MDA-MB-453 Breast CancerProliferation (MTT)Inhibition of proliferation~10 µM inhibits ~50%
PC-3 Prostate CancerProliferation (MTT)Inhibition of proliferation~10 µM inhibits ~50%
LNCaP Prostate CancerProliferationStrongest inhibition among tested lines-
U251 GlioblastomaClonogenic SurvivalSensitization to TMZ10 µM (with TMZ)
HCT116 Colon CarcinomaClonogenic SurvivalSensitization to Camptothecin10 µM (with CPT)
HeLa Cervical CancerATM ActivityInhibition of p53 Ser15 phosphorylationCellular IC₅₀ ~300 nM
Ishikawa Endometrial CancerCell Viability (CCK8)Sensitization to OlaparibTested at 1, 5, 10 µM

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The development of ATM inhibitors has progressed through systematic structural modifications of the original lead compound, this compound (KU-55933), to improve potency, selectivity, and pharmacokinetic properties.

Starting from the scaffold of KU-55933, which was identified from a library based on the broad PI3K-like kinase inhibitor LY294002, medicinal chemists have synthesized new generations of inhibitors. nih.gov The core structure consists of an indazole ring linked via a carbonyl group to a morpholine (B109124) ring. SAR studies have led to the development of key analogues like KU-60019 and KU-59403. nih.govnih.gov

The design of these analogues focused on several aspects:

Improving Potency and Selectivity: Modifications were aimed at enhancing the interaction with the ATP-binding pocket of the ATM kinase while reducing off-target effects on related kinases like DNA-PK and mTOR.

Increasing Aqueous Solubility and Metabolic Stability: The morpholine and indazole moieties were modified to improve physicochemical properties, which are critical for in vivo applications.

For instance, the development of KU-60019 involved optimization of the KU-55933 structure for increased selectivity and water solubility. nih.gov KU-59403 represents another analogue with improved pharmacokinetic properties, allowing for better tumor accumulation compared to the parent compound. nih.gov The synthesis of such analogues involves multi-step organic chemistry routes, typically starting with substituted indazoles and coupling them with modified cyclic amines.

The comparison of KU-55933 with its more advanced analogues reveals critical SAR insights. While the exact structures of KU-60019 and KU-59403 are proprietary, published data on their performance allows for an indirect assessment of the effects of structural changes.

Potency: KU-60019 was found to be a more potent radiosensitizer than KU-55933, achieving cellular sensitization at a concentration of 3 µM, compared to the 10 µM required for KU-55933. nih.govnih.gov This suggests that the structural modifications in KU-60019 lead to a more effective inhibition of ATM in a cellular environment.

Selectivity: KU-55933 is highly selective for ATM over other kinases like ATR and DNA-PK at typical experimental concentrations. selleckchem.com KU-60019 was designed to further improve this selectivity profile.

Pharmacokinetics: A major limitation of KU-55933 for in vivo use is its poor pharmacokinetic profile. In preclinical models, KU-55933 showed very low levels in tumor tissue. In contrast, its analogue KU-59403 was designed for improved pharmacokinetics, demonstrating significantly higher accumulation in tumors and maintaining effective plasma concentrations for longer periods. nih.gov

The table below compares the enzymatic inhibitory activity of KU-55933 and a key analogue against ATM and related kinases, illustrating the effects of structural modifications on potency and selectivity.

CompoundATM IC₅₀ (nM)DNA-PK IC₅₀ (nM)mTOR IC₅₀ (nM)PI3K IC₅₀ (nM)
KU-55933 132500930016600
KU-60019 6.31700>100001700

Data compiled from multiple sources. nih.govnih.govtocris.com

This progression from the initial lead compound demonstrates a clear SAR, where targeted chemical modifications successfully enhanced the therapeutic potential of this class of ATM inhibitors.

Development of SAR Hypotheses

The structure-activity relationship (SAR) for this compound is not extensively documented in publicly available research. However, by examining the broader class of 1H-indazole-3-carboxamides, a number of well-established SAR hypotheses can be formulated. The 1H-indazole-3-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for numerous inhibitors of various biological targets.

Key aspects of the SAR for this class of compounds revolve around three main structural components: the 1H-indazole core, the carboxamide linker, and the substituent on the amide nitrogen.

The 1H-Indazole Core : This bicyclic system is consistently identified as a crucial element for biological activity across multiple target classes. It is believed to act as a key pharmacophore, engaging in essential binding interactions within the active site of target proteins. For instance, in studies of soluble epoxide hydrolase (s-EH) inhibitors, the indazole ring is a fundamental structural feature for potent inhibition. bohrium.com Similarly, for inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), the indazole moiety is critical for activity.

The Carboxamide Linker : The carboxamide group at the 3-position of the indazole ring plays a significant role in orienting the amide substituent and often participates in hydrogen bonding interactions with amino acid residues in the target's binding pocket. Its geometry and electronic properties are considered important for maintaining the optimal conformation for binding.

For example, in the development of s-EH inhibitors, various cyclic amines have been explored at the amide position. The potency of these analogs is highly dependent on the size, shape, and electronic nature of the ring.

Table 1: SAR of 1H-Indazole-3-Carboxamide Analogs as s-EH Inhibitors

Compound Name Amide Substituent Target IC₅₀ (nM)
N-adamantan-1-yl-1H-indazole-3-carboxamide bohrium.com Adamantyl human s-EH 5
1-(azetidin-1-yl)-2-(1H-indazol-3-yl)ethan-1-one Azetidine human s-EH 4

Data compiled from published research on related compounds.

Based on these general principles, the SAR hypothesis for this compound suggests that the 1H-indazole ring provides the core binding interaction, while the morpholine ring likely occupies a specific pocket in the target protein, where its properties could contribute to binding affinity and selectivity.

Proposed Mechanisms of Action for this compound

While the specific mechanism of action for this compound has not been definitively elucidated in published literature, plausible mechanisms can be proposed by integrating data from related analogs and computational studies.

Integration of In Silico and In Vitro Data

For the broader 1H-indazole-3-carboxamide class, a common research paradigm involves the use of in silico molecular docking studies to predict how these molecules bind to potential protein targets, followed by in vitro enzymatic assays to confirm and quantify their biological activity.

In silico models for targets such as s-EH and STAT3 have provided significant insight. These models often show the 1H-indazole ring positioned within a hydrophobic pocket of the active site. The nitrogen atoms of the indazole and the oxygen of the carboxamide linker are frequently predicted to form key hydrogen bonds with amino acid residues (such as Asp, Arg, or Tyr) that are critical for catalytic activity or protein-protein interactions.

In vitro validation is then used to test these computational hypotheses. For instance, a series of 1H-indazole-3-carboxamide derivatives were synthesized and evaluated as STAT3 inhibitors. acs.org The most potent compounds identified in these assays were those that, according to docking simulations, fit snugly into the SH2 domain of STAT3, a region crucial for its activation. The measured IC₅₀ values from these experiments often correlate well with the predicted binding energies from the docking studies.

Table 2: Correlation of In Silico and In Vitro Data for STAT3 Inhibitors

Compound Name Predicted Binding Affinity (Docking Score) In Vitro Potency (IC₅₀, µM)
(R)-N-(1-(3-chlorophenyl)ethyl)-1H-indazole-3-carboxamide acs.org Not Reported 0.49

Data from studies on related STAT3 inhibitors.

For this compound, it is hypothesized that the morpholine ring would be oriented towards the solvent-exposed region of the binding site, where its polar oxygen atom could form favorable interactions, potentially enhancing binding affinity and selectivity compared to purely hydrophobic substituents.

Hypothesis Generation for Molecular Pathways

Given the established activities of the 1H-indazole-3-carboxamide scaffold, this compound could plausibly modulate several molecular pathways. The most prominent hypotheses based on current research are:

Inhibition of Soluble Epoxide Hydrolase (s-EH): A significant body of research has focused on 1H-indazole-3-carboxamides as potent s-EH inhibitors. bohrium.com s-EH is a key enzyme in the metabolism of epoxy fatty acids (EETs), which are signaling molecules with generally anti-inflammatory, anti-hypertensive, and analgesic properties. By inhibiting s-EH, this compound would prevent the degradation of EETs, thereby increasing their endogenous levels and promoting their beneficial effects. This mechanism is a therapeutic target for a range of cardiovascular and inflammatory diseases.

Inhibition of the STAT3 Signaling Pathway: Several studies have identified 1H-indazole-3-carboxamides as inhibitors of STAT3. acs.org The STAT3 protein is a transcription factor that, when constitutively activated, plays a critical role in the proliferation, survival, and metastasis of various cancer cells. Inhibition of STAT3 by this compound would likely involve blocking its phosphorylation and subsequent dimerization, preventing its translocation to the nucleus and the transcription of its target oncogenes. This would lead to anti-proliferative and pro-apoptotic effects in cancer cells dependent on STAT3 signaling.

Inhibition of Poly(ADP-ribose) Polymerase (PARP): The 1H-indazole-3-carboxamide structure has also been explored as a scaffold for PARP inhibitors. PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The mechanism would involve competitive inhibition at the NAD⁺ binding site of the PARP enzyme, leading to the accumulation of DNA damage and cell death in cancer cells.

Further investigation is required to determine which of these, if any, is the primary mechanism of action for this compound and to elucidate the specific molecular interactions that govern its biological activity.

Advanced Applications and Derivatization Strategies for 1h Indazol 3 Yl Morpholin 4 Yl Methanone

Lead Optimization Strategies Based on the 1H-Indazol-3-yl(morpholin-4-yl)methanone Scaffold

Lead optimization is a critical phase in drug discovery focused on refining the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. danaher.compatsnap.com For the this compound scaffold, several advanced medicinal chemistry strategies can be employed to achieve these goals.

Bioisosteric Replacement

Bioisosteric replacement, the substitution of a functional group with another that retains similar physical and chemical properties, is a powerful tool for fine-tuning molecular characteristics. cambridgemedchemconsulting.compatsnap.com In the context of this compound, this strategy can be applied to both the indazole core and the morpholine (B109124) ring to modulate activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For instance, the morpholine ring can be replaced with other cyclic amines to explore interactions with the target protein. Thio-morpholine or piperazine (B1678402) derivatives could be introduced to alter polarity and hydrogen bonding capacity. Furthermore, the indazole ring itself can be a bioisosteric replacement for other functionalities, such as a phenol (B47542) group, which can improve metabolic stability by preventing rapid glucuronidation. nih.gov Research on other indazole-containing compounds has shown that such replacements can significantly impact biological activity. google.comcnr.itgoogle.com

Below is a table illustrating potential bioisosteric replacements for the morpholine moiety and their predicted impact on the compound's properties.

Original MoietyBioisosteric ReplacementPotential Impact on Properties
MorpholineThiomorpholineIncreased lipophilicity, potential for altered metabolic pathways.
MorpholinePiperazineIntroduction of a basic center, potential for salt formation and improved solubility.
Morpholine4-HydroxypiperidineIntroduction of a hydrogen bond donor, potential for enhanced target binding.
Morpholine1,4-OxazepaneAltered ring size and conformation, exploration of different binding pocket geometries.

Scaffold Hopping Approaches

Scaffold hopping involves the replacement of a central molecular core with a structurally different scaffold while preserving the original biological activity. nih.gov This strategy is particularly useful for discovering novel intellectual property and overcoming issues with the original scaffold, such as poor pharmacokinetics or off-target toxicity. researchgate.net

Starting from the this compound core, medicinal chemists could explore alternative heterocyclic systems that maintain the spatial arrangement of the key binding elements. For example, scaffolds like benzotriazole, imidazopyridine, or pyrazolopyrimidine could mimic the indazole core's function as a hinge-binding motif in kinase inhibitors. nih.govnih.gov Deep learning models and computational tools are increasingly being used to identify promising new scaffolds. nih.govchemrxiv.org A study on MCL-1 inhibitors demonstrated a successful scaffold hop from an indole (B1671886) to an indazole core, resulting in dual inhibitors of MCL-1 and BCL-2. nih.gov

The following table presents hypothetical scaffold hops from the 1H-indazole core and their potential advantages.

Original ScaffoldHopped ScaffoldRationale and Potential Advantages
1H-IndazoleImidazo[1,2-a]pyridineMay offer improved solubility and different ADME properties.
1H-Indazole7-AzaindoleCan alter hydrogen bonding patterns and improve kinase selectivity.
1H-IndazoleBenzimidazoleExplores different electronic properties and potential for new interactions.
1H-IndazolePyrazolo[3,4-d]pyrimidineA known "hinge-binding" motif in many kinase inhibitors. researchgate.net

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. nih.govijddd.comyoutube.com The indazole moiety itself can be considered a valuable fragment due to its prevalence in bioactive molecules. nih.gov

In an FBDD approach utilizing the this compound scaffold, the indazole-3-carboxamide core could serve as a starting point. researchgate.netnih.gov Fragments could then be grown or linked to this core to enhance affinity and selectivity. For example, different substituents could be explored on the indazole ring or the morpholine moiety to probe for additional binding interactions. Structure-activity relationship (SAR) studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is critical for activity in some targets. nih.govnih.gov

A hypothetical FBDD strategy could involve the following steps:

Fragment Screening: Identify small molecule fragments that bind to the target of interest.

Scaffold Elaboration: Link identified fragments to the this compound core.

Optimization: Iteratively modify the linked fragments and the core scaffold to improve potency and drug-like properties.

Development of Probes and Imaging Agents Based on this compound

Chemical probes are essential tools for studying biological processes in real-time. The this compound scaffold can be derivatized to create fluorescent or radiolabeled probes for in vitro imaging and assays.

Incorporation of Fluorescent Tags

Fluorescent probes are designed by covalently attaching a fluorophore to a molecule of interest. nih.gov To develop a fluorescent probe based on this compound, a suitable fluorophore can be incorporated at a position that does not interfere with its biological activity. Synthetic routes can be designed to introduce a linker on the indazole ring or the morpholine moiety for conjugation with a fluorescent dye. researchgate.net

The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties.

Fluorophore ClassExampleExcitation (nm)Emission (nm)Key Features
Coumarins7-Aminocoumarin~350~450Environmentally sensitive, useful for binding studies.
FluoresceinsFITC~495~525High quantum yield, widely used.
RhodaminesTRITC~550~575Photostable, suitable for long-term imaging.
CyaninesCy5~650~670Emission in the far-red spectrum, minimizes cellular autofluorescence.

Radiolabeling Strategies for In Vitro Studies

Radiolabeling involves the incorporation of a radioactive isotope into a molecule, enabling its detection and quantification in biological samples. For in vitro studies, such as binding assays or autoradiography, this compound can be labeled with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

The synthetic strategy for radiolabeling would involve introducing the radioisotope in the final steps of the synthesis to maximize yield and specific activity. For instance, a precursor with a suitable leaving group could be reacted with a radiolabeled nucleophile. Alternatively, a tritiated precursor could be used in the synthesis. The development of a radiolabeled version of an indazole-based PIM1 kinase inhibitor for PET imaging highlights the feasibility of such strategies. nih.gov For in vitro applications requiring higher sensitivity, chelating agents like DTPA can be conjugated to the molecule to complex with radiometals such as Indium-111. nih.gov

Co-crystallization and Structure-Based Drug Design (SBDD) Opportunities

Structure-based drug design (SBDD) is a powerful paradigm in modern drug discovery, relying on the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. The indazole-3-carboxamide framework, a key feature of this compound, has been successfully exploited in SBDD campaigns against various protein targets, particularly kinases.

Crystallization of this compound with Target Proteins

While a specific co-crystal structure of this compound with a target protein is not publicly available, the crystallographic data of closely related analogs provide invaluable insights into the binding modes of this chemical class. For instance, the crystal structure of 1H-indazole-3-carboxamide derivatives complexed with kinases like p38 MAP kinase and glycogen (B147801) synthase kinase 3β (GSK-3β) reveals key interactions within the ATP-binding site. nih.govnih.gov

Typically, the indazole ring acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The carboxamide linker provides a rigid connection to the solvent-exposed region, where the morpholine ring can engage in further interactions. The morpholine's oxygen atom can act as a hydrogen bond acceptor, and its saturated nature can provide favorable van der Waals contacts.

Studies on related compounds, such as 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives, have resulted in solved crystal structures, further elucidating the spatial arrangement of the indazole and morpholine moieties within a protein's active site. These structures confirm that the morpholine ring often occupies a solvent-accessible pocket, where modifications can be made to enhance properties like solubility and cell permeability without disrupting the core binding interactions.

Rational Design of Enhanced Derivatives

The structural information gleaned from co-crystal structures of related compounds provides a solid foundation for the rational design of enhanced derivatives of this compound. The goal of such design efforts is typically to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights: Studies on various indazole-3-carboxamide series have established key structure-activity relationships (SAR). For example, in a series of 1H-indazole-3-carboxamide derivatives targeting p21-activated kinase 1 (PAK1), the introduction of a hydrophilic group in the solvent-exposed region, where the morpholine of our title compound would reside, was critical for achieving high selectivity and potency. nih.gov This suggests that modifications to the morpholine ring or its replacement with other polar groups could be a fruitful avenue for optimization.

Furthermore, research on indazole amides as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) has demonstrated that the nature of the substituent on the amide nitrogen significantly influences activity. google.com This highlights the importance of the morpholine moiety in this compound and suggests that exploring different cyclic amines could lead to derivatives with improved biological profiles.

Table 1: Key Structural Features and Their Potential for Modification

Structural Moiety Observed Role in Binding Potential Modifications for Enhanced Activity
Indazole Ring Hinge-binding via hydrogen bondsSubstitution on the benzene (B151609) ring to improve potency and selectivity
Carboxamide Linker Rigid scaffold, positions other groupsIsosteric replacements to modulate physicochemical properties
Morpholine Ring Solvent-exposed, can form H-bondsIntroduction of substituents to enhance solubility and target specific interactions; replacement with other heterocycles

The morpholine ring itself is considered a "privileged" structure in medicinal chemistry due to its ability to improve aqueous solubility and metabolic stability. Its incorporation into drug candidates often leads to favorable pharmacokinetic profiles. Therefore, derivatization strategies for this compound could focus on subtle modifications of the morpholine ring to fine-tune its interactions with the target protein and improve drug-like properties.

Patent Landscape Analysis for Indazole-Morpholine Hybrids (General Class)

The indazole scaffold is a prominent feature in numerous patented small molecule inhibitors, particularly in the oncology space. A review of the patent literature provides insights into the intellectual property landscape surrounding indazole-morpholine hybrids and informs on freedom-to-operate for new chemical entities within this class.

Identification of Key Intellectual Property

A number of pharmaceutical companies and research institutions hold patents on indazole derivatives with a wide range of therapeutic applications. nih.govnih.gov Many of these patents claim compounds with a carboxamide linkage at the 3-position of the indazole ring, similar to the structure of this compound.

Key players in this space have patented indazole derivatives as inhibitors of various protein kinases, including but not limited to:

VEGFR, FGFR, and PDGFR: These kinases are crucial targets in angiogenesis, and their inhibitors are used in the treatment of various cancers.

Cannabinoid Receptors (CB1): Indazole derivatives have been patented for their activity as CB1 receptor agonists, with potential applications in pain management and other neurological conditions. google.com

Poly(ADP-ribose) Polymerase (PARP): N-substituted indazole-3-carboxamides have been designed and patented as PARP-1 inhibitors. nih.gov

While patents specifically claiming the exact structure of this compound may be limited, the broader claims in many patents covering indazole-3-carboxamide derivatives could encompass this compound.

Freedom-to-Operate Considerations

For any new derivative of this compound intended for therapeutic use, a thorough freedom-to-operate (FTO) analysis is crucial. This analysis involves a detailed search of existing patents to ensure that the development and commercialization of the new compound would not infringe on any active patents.

The FTO analysis for an indazole-morpholine hybrid would need to consider:

Broad Markush Claims: Many patents in this area use broad Markush structures in their claims, which can cover a vast chemical space. It is essential to carefully dissect these claims to determine if they read on the new derivative.

Specific Exemplified Compounds: Even if a new compound is not explicitly claimed, it could be considered an obvious variation of a patented compound, which could also pose an infringement risk.

Therapeutic Use Claims: Some patents claim specific methods of treatment using a class of compounds. Therefore, the intended therapeutic application of the new derivative is also a critical factor in the FTO analysis.

Given the extensive patenting of indazole derivatives for various therapeutic targets, particularly as kinase inhibitors, navigating the FTO landscape for new indazole-morpholine hybrids requires careful legal and scientific evaluation. The development of novel derivatives with unique substitution patterns and unexpected biological activities would be key to establishing a distinct and patentable intellectual property position.

Future Research Directions and Translational Potential Pre Clinical Focus

Exploration of Novel Biological Targets for 1H-Indazol-3-yl(morpholin-4-yl)methanone

The indazole core is a versatile scaffold that has been shown to interact with a wide array of biological targets. nih.govnih.govnih.gov This versatility suggests that this compound could have a range of therapeutic applications. Future research should prioritize the systematic exploration of novel biological targets beyond the currently established ones for indazole derivatives.

One of the most fruitful areas of investigation for indazole-containing compounds has been in the realm of protein kinase inhibition. nih.govresearchgate.netnih.gov Numerous indazole derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Phosphoinositide 3-kinases (PI3Ks). nih.govnih.govresearchgate.netmdpi.com Therefore, a primary avenue of future research will be to screen this compound against a broad panel of kinases to identify potential inhibitory activity.

Beyond kinases, other promising targets for indazole derivatives have been identified, including indoleamine 2,3-dioxygenase 1 (IDO1) and hypoxia-inducible factor-1α (HIF-1α), both of which are critical in the tumor microenvironment. nih.govnih.gov The potential of this compound to modulate these pathways should be thoroughly investigated. Furthermore, the structural similarity to compounds with anti-inflammatory and neuroprotective properties suggests that targets within these therapeutic areas, such as cyclooxygenase (COX) enzymes or proteins involved in neuroinflammation, should also be considered. nih.gov

Advanced In Vitro Efficacy and Selectivity Profiling

Once a potential biological target has been identified, the next critical step is to conduct comprehensive in vitro efficacy and selectivity profiling. This involves a multi-faceted approach to characterize the compound's activity in a preclinical setting.

Initial efficacy can be determined using biochemical assays to measure the direct interaction of the compound with its purified target, such as a kinase or enzyme. This is typically followed by cell-based assays to confirm that the compound can engage its target within a cellular context and elicit a biological response. For instance, if the target is a kinase, a key downstream signaling event would be monitored.

A crucial aspect of preclinical development is to establish a compound's selectivity profile. This is particularly important for kinase inhibitors, where off-target effects can lead to toxicity. A comprehensive selectivity screen against a large panel of kinases is essential to understand the compound's specificity. A hypothetical selectivity profile for an indazole-based compound is presented in Table 1.

In addition to selectivity, the antiproliferative activity of this compound should be evaluated against a diverse panel of human cancer cell lines. This will help to identify cancer types that are most sensitive to the compound and provide insights into its potential therapeutic applications. A representative table of in vitro antiproliferative activity for a related indazole compound is shown in Table 2.

Development of Predictive Models for Pharmacological Activity

To accelerate the drug discovery and development process for indazole-morpholine based compounds, the development of predictive computational models is a valuable strategy. Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models can be developed to correlate the structural features of these compounds with their biological activities. nih.govacs.orgpensoft.net

These models can help in understanding the key molecular features that govern the potency and selectivity of these compounds. For example, a 3D-QSAR study might reveal that the presence of a hydrogen bond donor at a specific position on the indazole ring is crucial for activity, while a bulky substituent on the morpholine (B109124) ring is detrimental. This information can then be used to guide the design of new analogs with improved pharmacological properties.

Molecular docking and molecular dynamics simulations can provide further insights into the binding mode of this compound with its biological target. nih.govnih.gov These computational techniques can help to visualize the interactions between the compound and the amino acid residues in the binding pocket of the target protein, providing a rational basis for structure-based drug design. The development of robust predictive models will be instrumental in optimizing the lead compound and identifying new chemical entities with enhanced therapeutic potential.

Challenges and Opportunities in the Development of Indazole-Morpholine Based Compounds

The development of indazole-morpholine based compounds is not without its challenges. One of the primary hurdles is achieving high selectivity, especially for kinase inhibitors, as many kinases share structural similarities in their ATP-binding pockets. researchgate.net Overcoming this challenge requires sophisticated medicinal chemistry strategies and extensive selectivity profiling.

Another significant challenge is the potential for the development of drug resistance. nih.gov Cancer cells can develop resistance to targeted therapies through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways. Therefore, it is crucial to investigate potential resistance mechanisms early in the preclinical development process and to explore combination therapies that could mitigate the risk of resistance.

Despite these challenges, there are significant opportunities for the development of indazole-morpholine based compounds. The modular nature of the indazole-morpholine scaffold allows for a high degree of chemical diversity, providing ample opportunities for optimization of potency, selectivity, and pharmacokinetic properties. nih.gov The morpholine moiety, in particular, is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability, which can translate to better oral bioavailability. nih.gov

Furthermore, the wide range of biological targets for indazole derivatives opens up the possibility of developing therapies for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. nih.govresearchgate.net The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for 1H-indazol-3-yl(morpholin-4-yl)methanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with the formation of the indazole moiety via cyclization of hydrazines with ortho-substituted nitrobenzenes, followed by coupling with morpholine derivatives. Key steps include:

  • Cyclization : Acid- or base-catalyzed conditions to form the indazole core .
  • Coupling : Use of coupling agents like EDCI or DCC to attach the morpholine group under inert atmospheres .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of indazole (aromatic protons at δ 7.2–8.5 ppm) and morpholine (CH2_2 groups at δ 3.4–3.7 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 272.13) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, though alternative software like Olex2 may improve accuracy for complex crystallographic data .

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

The indazole ring provides aromatic stability and hydrogen-bonding sites, while the morpholine group enhances solubility and acts as a hydrogen-bond acceptor. Together, these groups facilitate interactions with biological targets (e.g., kinase enzymes) and influence regioselectivity in substitution reactions .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Lab-Scale : Gradient elution via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Industrial-Scale : Continuous flow chemistry to improve efficiency and reduce solvent waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across different studies?

Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, temperature). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, increasing the molar ratio of morpholine derivative from 1.2 to 1.5 equivalents improved yields by 15% in one study .

Q. What strategies are effective for optimizing catalytic conditions in the synthesis of this compound?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require post-reaction purification to remove residues .

Q. What is the hypothesized mechanism of action for this compound in inhibiting VEGFR2?

Molecular docking studies suggest that the indazole moiety binds to the ATP-binding pocket of VEGFR2, while the morpholine group stabilizes interactions with adjacent hydrophobic residues. In vitro assays show IC50_{50} values < 100 nM, indicating potent inhibition .

Q. How can researchers address challenges in interpreting X-ray crystallographic data for this compound?

While SHELXL is commonly used, combining it with Olex2 or PHENIX improves handling of twinned data or weak diffraction patterns. For example, a recent study resolved disordered morpholine rings by applying twin refinement (BASF parameter = 0.35) .

Q. What methodologies mitigate solubility limitations in biological assays?

  • Co-solvent Systems : Use of DMSO/PBS mixtures (≤10% DMSO) maintains compound stability .
  • Prodrug Derivatization : Introducing hydrophilic groups (e.g., phosphate esters) enhances aqueous solubility without compromising activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Systematic substitution at the indazole C-5 position or morpholine nitrogen reveals:

  • Electron-withdrawing groups (e.g., -CF3_3) increase binding affinity by 2–3 fold .
  • Morpholine ring expansion (e.g., to piperazine) alters selectivity toward related kinases (e.g., FGFR1 vs. VEGFR2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.